Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-
Description
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-, also known as N,O-Didesmethyltramadol, is a secondary metabolite of the analgesic drug tramadol. Its molecular formula is C₁₄H₂₁NO₂, with a monoisotopic mass of 235.157229 Da . The compound features a cyclohexyl ring substituted with an aminomethyl group at the (1R,2R) stereochemical configuration, linked to a phenolic ring at the 3-position. This stereochemistry is critical for its biological activity, as it influences binding to opioid receptors and monoamine reuptake transporters .
N,O-Didesmethyltramadol is pharmacologically active, contributing to tramadol’s analgesic effects via dual mechanisms: weak μ-opioid receptor agonism and inhibition of serotonin/norepinephrine reuptake . Unlike tramadol, it lacks the O-methyl and N-methyl groups, which alters its metabolic stability and receptor affinity .
Properties
CAS No. |
651312-69-5 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(1R,2R)-2-(aminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2/t11-,13-/m0/s1 |
InChI Key |
WMRBLCTVXONZBT-AAEUAGOBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)C2=CC(=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)CN)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- typically involves the reaction of a phenol derivative with a cyclohexylamine derivative under specific conditions. One common method involves the use of a protecting group strategy to ensure selective functionalization of the phenol and cyclohexylamine moieties. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or other transition metal catalysts .
Industrial Production Methods
On an industrial scale, the production of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- may involve continuous flow processes to enhance yield and efficiency. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminomethyl group can produce primary amines. Substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the aminomethyl group can form ionic and covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Tramadol
- Structure: 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol.
- Key Differences: Tramadol contains a methoxy group on the phenolic ring and a dimethylamino group on the cyclohexyl ring. These groups are metabolized to form active derivatives like O-Desmethyltramadol (O-DSMT) and N,O-Didesmethyltramadol .
- Activity: Tramadol itself is a prodrug, with O-DSMT being 200x more potent at μ-opioid receptors. N,O-Didesmethyltramadol exhibits reduced opioid activity but retains monoaminergic effects .
O-Desmethyltramadol (O-DSMT)
- Structure: 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol.
- Comparison: Unlike N,O-Didesmethyltramadol, O-DSMT retains the dimethylamino group, enhancing μ-opioid receptor binding. It is the primary active metabolite responsible for tramadol’s analgesia .
Tapentadol
- Structure: 3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol.
- Comparison: Tapentadol shares a phenolic ring and aminomethyl substitution but incorporates a branched alkyl chain. It has stronger μ-opioid affinity and norepinephrine reuptake inhibition than tramadol derivatives, resulting in higher analgesic potency .
Cyclohexylphenol Derivatives with Varied Substituents
CP 47,497
- Structure: 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol.
- Comparison: This synthetic cannabinoid features a bulkier alkyl chain on the phenolic ring and a hydroxycyclohexyl group. Unlike N,O-Didesmethyltramadol, it primarily targets CB1/CB2 cannabinoid receptors .
3-[(1R,2R)-2-[(Dimethylamino)methyl]cyclohexyl]phenol
- Structure: Differs by a dimethylamino group instead of aminomethyl.
- However, this modification may reduce metabolic clearance compared to the primary amine in N,O-Didesmethyltramadol .
Thiourea and Sulfonamide Derivatives
Bifunctional Thiourea-Ammonium Salts
- Example: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-[(1R,2R)-2-(phenylamino)cyclohexyl]thiourea.
- Comparison: These compounds, used in asymmetric catalysis, share the (1R,2R)-cyclohexylamine backbone but lack the phenolic ring. Their biological activity is distinct, focusing on catalytic rather than pharmacological applications .
Sulfonamide Derivatives
- Example: N-[(1R,2R)-2-({[3,5-Bis(trifluoromethyl)phenyl]carbamoyl}amino)cyclohexyl]-2-methylpropane-2-sulfinamide.
- Comparison : The sulfonamide group introduces hydrogen-bonding capabilities, altering solubility and target selectivity. Such derivatives are often explored in enzyme inhibition studies .
Structural and Pharmacological Data Table
| Compound Name | Molecular Formula | Stereochemistry | Key Pharmacological Targets | Potency (Relative to Tramadol) |
|---|---|---|---|---|
| Tramadol | C₁₆H₂₅NO₂ | (1R,2R) | μ-opioid, SERT, NET | 1x (Prodrug) |
| O-Desmethyltramadol (O-DSMT) | C₁₅H₂₃NO₂ | (1R,2R) | μ-opioid (200x Tramadol), SERT | 200x (Opioid) |
| N,O-Didesmethyltramadol | C₁₄H₂₁NO₂ | (1R,2R) | SERT, NET | 0.5x (Monoaminergic) |
| Tapentadol | C₁₄H₂₃NO₂ | (1R,2R) | μ-opioid, NET | 2x |
| CP 47,497 | C₂₁H₃₂O₂ | (1R,3S) | CB1/CB2 receptors | N/A (Cannabinoid agonist) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
